(Z)-methyl 2-(6-bromo-2-((5-nitrothiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
Description
(Z)-Methyl 2-(6-bromo-2-((5-nitrothiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a heterocyclic compound featuring a benzothiazole core substituted with a bromine atom at position 6 and a (5-nitrothiophene-2-carbonyl)imino group at position 2. The methyl acetate moiety at the 3-position and the Z-configuration of the imino bond further define its stereochemical and electronic properties.
Properties
IUPAC Name |
methyl 2-[6-bromo-2-(5-nitrothiophene-2-carbonyl)imino-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN3O5S2/c1-24-13(20)7-18-9-3-2-8(16)6-11(9)26-15(18)17-14(21)10-4-5-12(25-10)19(22)23/h2-6H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJWSHCSOSWTMQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=C(S3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-methyl 2-(6-bromo-2-((5-nitrothiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.
Synthesis
The synthesis of this compound involves multiple steps, including the formation of key intermediates. The general procedure includes the reaction of bromo and nitro derivatives of benzo[d]thiazole and thiophene, followed by esterification to yield the final compound.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit notable anticancer properties. For instance, benzothiazole derivatives have shown significant inhibition of cancer cell proliferation across various cell lines, including A431 and A549 cells. These compounds often induce apoptosis and cell cycle arrest, suggesting their potential as therapeutic agents.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| B7 | A431 | 6.26 | Apoptosis induction |
| B7 | A549 | 6.48 | Cell cycle arrest |
Antimicrobial Activity
The antimicrobial efficacy of similar compounds has also been evaluated through broth microdilution tests against various pathogens. Compounds derived from benzothiazole frameworks demonstrated significant activity against both Gram-positive and Gram-negative bacteria.
| Compound | Microorganism | MIC (µg/mL) |
|---|---|---|
| 5 | Escherichia coli | 15 |
| 6 | Staphylococcus aureus | 10 |
Case Studies and Research Findings
- Antitumor Activity : A study focusing on benzothiazole derivatives revealed that specific compounds could inhibit the proliferation of Hep3B liver cancer cells significantly, with IC50 values comparable to standard chemotherapeutics like Doxorubicin. Flow cytometry analysis indicated that these compounds could induce G2-M phase arrest in cancer cells, highlighting their potential for further development as anticancer agents .
- Antioxidant Properties : Research has shown that compounds related to this compound exhibit antioxidant activities through DPPH radical scavenging assays, suggesting their utility in combating oxidative stress-related diseases .
- Mechanistic Insights : Western blot analyses performed on treated cancer cells indicated alterations in apoptosis-related protein expressions, further confirming the mechanisms through which these compounds exert their biological effects .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations :
- Imino Group Variations: The 5-nitrothiophene-2-carbonyl group in the target compound introduces strong electron-withdrawing effects, contrasting with the methylsulfonyl () or isoxazole () moieties. This may increase stability and reactivity in nucleophilic environments.
Physicochemical Properties
Table 2: Spectral and Physical Data Comparison
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (Z)-methyl 2-(6-bromo-2-((5-nitrothiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate, and how can intermediates be characterized?
- Methodological Answer : The synthesis involves multi-step reactions, including bromination, Schiff base formation, and esterification. For example, bromomalonaldehyde intermediates (prepared from 1,1,3,3-tetramethoxypropane and bromine) can be condensed with primary amines to form benzo[d]thiazole derivatives . Characterization typically employs IR spectroscopy (e.g., C=O stretch at ~1730 cm⁻¹), mass spectrometry (MS) for molecular ion confirmation, and ¹H/¹³C NMR to verify regioselectivity and Z/E isomerism .
Q. How can researchers distinguish between Z and E isomers of this compound during synthesis?
- Methodological Answer : The Z configuration is stabilized by intramolecular hydrogen bonding between the nitro group and the imino proton. NMR spectroscopy is critical: the Z isomer shows a downfield-shifted imino proton (δ 12–14 ppm) due to deshielding, while NOESY experiments can confirm spatial proximity between the nitro group and the benzo[d]thiazole ring .
Advanced Research Questions
Q. What strategies mitigate competing side reactions during the cyclization of brominated intermediates into benzo[d]thiazole cores?
- Methodological Answer : Side reactions, such as over-bromination or ring-opening, are minimized by controlling stoichiometry (e.g., 1:1 Br₂:substrate in glacial acetic acid) and reaction temperature (0–5°C). Catalytic additives like TiO₂ or CeO₂ improve selectivity by modulating electron density at reactive sites . Monitoring via TLC or HPLC ensures intermediate purity before proceeding to Schiff base formation .
Q. How can computational modeling predict the bioactivity of this compound against specific therapeutic targets?
- Methodological Answer : Molecular docking studies (e.g., using AutoDock Vina) evaluate binding affinity to targets like STING agonists or antioxidant enzymes. The nitrothiophene moiety’s electron-withdrawing nature enhances interactions with catalytic cysteine residues in enzymes. Density Functional Theory (DFT) calculations further optimize the molecule’s electrostatic potential surface for target engagement .
Q. What experimental protocols are recommended for assessing antioxidant activity in vitro?
- Methodological Answer : The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is widely used. Dissolve the compound in DMSO (1 mM stock), mix with DPPH solution (0.1 mM in ethanol), and measure absorbance at 517 nm after 30 minutes. IC₅₀ values are calculated relative to ascorbic acid controls. LC-MS confirms compound stability under assay conditions .
Data Analysis & Contradiction Resolution
Q. How should researchers resolve discrepancies in reported yields for similar benzo[d]thiazole derivatives?
- Methodological Answer : Yield variations often arise from divergent reaction conditions. For example, reports 92% yield using a three-component reaction in ethanol at reflux, while achieves 70–80% yields via glacial acetic acid-mediated cyclization. Systematic optimization via Design of Experiments (DoE) identifies critical factors (e.g., solvent polarity, catalyst loading) to reconcile discrepancies .
Q. What analytical techniques confirm the absence of residual catalysts (e.g., V/TiO₂-Al₂O₃) in the final product?
- Methodological Answer : Inductively Coupled Plasma Mass Spectrometry (ICP-MS) detects trace metal contaminants at ppb levels. For organic catalysts, HPLC with UV/Vis or charged aerosol detection (CAD) ensures purity >99%. Cross-validate with elemental analysis (C, H, N, S) to confirm stoichiometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
